- Oxidative deprotection of benzylic silyl ethers to their corresponding carbonyl compounds using nitrogen dioxide gas, International Electronic Conference on Synthetic Organic Chemistry, 2009, ,
Cas no 93-07-2 (Veratric acid)
Veratric acid Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Dimethoxybenzoic acid
- NSC 7721
- Protocatechuic Acid Dimethyl Ether Veratric Acid
- 3,4-DIMETHOXYBENZOIC ACID FOR SYNTHESIS
- DiMethoxybenzoic aci
- 3,4- twoMethoxybenzoic acid
- 3,4-Dimethoxybenzoic Acid (Veratric Acid)
- Veratric acid
- (2R)-2,7,8-Trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-ol
- Protocatechuic Acid Dimethyl Ether
- [ "" ]
- Benzoic acid, 3,4-dimethoxy-
- Dimethylprotocatechuic acid
- Veratrumenoic acid
- Veratrylic acid
- 3,4-Dimethylprotocatechuic acid
- 3,4-Dimethoxy-benzoic acid
- 3,4-Dimethoxybenzoic acid (Veratric acid)
- 1YY04E7RR4
- DAUAQNGYDSHRET-UHFFFAOYSA-N
- veratric-acid
- Spectrum_000512
- PubChem13788
- Spectru
- 3,4-Dimethoxybenzoic acid (ACI)
- Veratric acid (8CI)
- 3,4-Bis(methyloxy)benzoic acid
- SMR000112092
- MLS002207141
-
- MDL: MFCD00002500
- Inchi: 1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)
- InChI Key: DAUAQNGYDSHRET-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(OC)C(OC)=CC=1)O
- BRN: 0518285
Computed Properties
- Exact Mass: 182.05800
- Monoisotopic Mass: 182.05790880 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55.8
- Surface Charge: 0
- Molecular Weight: 182.17
Experimental Properties
- Color/Form: Powder
- Density: 1.2481 (rough estimate)
- Melting Point: 180.0 to 184.0 deg-C
- Boiling Point: 275.56°C (rough estimate)
- Flash Point: No data available
- Refractive Index: 1.4500 (estimate)
- Solubility: 0.5g/l
- Water Partition Coefficient: Slightly soluble
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 55.76000
- LogP: 1.40200
- Merck: 9953
- Solubility: Soluble in ether, benzene and carbon disulfide, slightly soluble in ethanol, almost insoluble in water.
- Sensitiveness: Sensitive to humidity
- Vapor Pressure: 2.46e-04 mmHg
Veratric acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:DG8598750
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
Veratric acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Veratric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 065744-100g |
3,4-Dimethoxybenzoic acid |
93-07-2 | 98% | 100g |
£15.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D102883-100g |
Veratric acid |
93-07-2 | 99% | 100g |
¥141.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D102883-5g |
Veratric acid |
93-07-2 | 99% | 5g |
¥30.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D102883-25g |
Veratric acid |
93-07-2 | 99% | 25g |
¥47.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D102883-500g |
Veratric acid |
93-07-2 | 99% | 500g |
¥566.90 | 2023-09-03 | |
| S e l l e c k ZHONG GUO | S3969-25mg |
Veratric acid |
93-07-2 | 99.89% | 25mg |
¥794.66 | 2023-09-15 | |
| ChemScence | CS-0018327-500g |
3,4-Dimethoxybenzoic acid |
93-07-2 | 99.99% | 500g |
$70.0 | 2022-04-26 | |
| ChemScence | CS-0018327-1000g |
3,4-Dimethoxybenzoic acid |
93-07-2 | 99.99% | 1000g |
$128.0 | 2021-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012271-100g |
Veratric acid |
93-07-2 | 99% | 100g |
¥92 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012271-25g |
Veratric acid |
93-07-2 | 99% | 25g |
¥32 | 2024-05-20 |
Veratric acid Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water
- Selective oxidation of aromatic aldehydes to arenecarboxylic acids using ebselen-tert-butyl hydroperoxide catalytic system, Tetrahedron, 2001, 57(48), 9743-9748
Production Method 4
- Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxide, Tetrahedron, 2011, 67(44), 8544-8551
Production Method 5
Production Method 6
1.2 Reagents: Hydrochloric acid , Sodium sulfite Solvents: Water ; rt
- Oxidation of benzyl alcohols with tetraalkylammonium dichlorobromate(1-), Wakayama Daigaku Kyoikugakubu Kiyo, 2003, 53, 7-18
Production Method 7
- Selectively Upgrading Lignin Derivatives to Carboxylates through Electrochemical Oxidative C(OH)-C Bond Cleavage by a Mn-Doped Cobalt Oxyhydroxide Catalyst, Angewandte Chemie, 2021, 60(16), 8976-8982
Production Method 8
Production Method 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
- Heteroaromatic derivatives as PDE4 inhibitors and their preparation and pharmaceutical applications, World Intellectual Property Organization, , ,
Production Method 10
Production Method 11
- Method and catalysts for oxidizing an aromatic aldehyde in a basic medium into the corresponding carboxylic acid, World Intellectual Property Organization, , ,
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
- VU6010608, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides, ACS Medicinal Chemistry Letters, 2017, 8(12), 1326-1330
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water
- Diphenylurea derivatives for combating methicillin- and vancomycin-resistant Staphylococcus aureus, European Journal of Medicinal Chemistry, 2017, 130, 73-85
Production Method 14
- Kinetics and process parameter studies in catalytic air oxidation of veratraldehyde to veratric acid, Organic Process Research & Development, 1999, 3(5), 365-369
Production Method 15
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- Silver(I)-Catalyzed Widely Applicable Aerobic 1,2-Diol Oxidative Cleavage, Angewandte Chemie, 2018, 57(10), 2616-2620
Production Method 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Polyhydroxybenzoic acid derivatives as potential new antimalarial agents, Archiv der Pharmazie (Weinheim, 2021, 354(11),
Production Method 17
- Highly selective and efficient conversion of alkyl aryl and alkyl cyclopropyl ketones to aromatic and cyclopropane carboxylic acids by aerobic catalytic oxidation: a free-radical redox chain mechanism, Synlett, 2002, (4), 610-612
Production Method 18
- Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water, Journal of Organic Chemistry, 2022, 87(6), 4061-4077
Production Method 19
- KMnO4-Mediated Oxidation as a Continuous Flow Process, Organic Letters, 2010, 12(16), 3618-3621
Production Method 20
- Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidant, Advanced Synthesis & Catalysis, 2013, 355(6), 1098-1106
Veratric acid Raw materials
- Methyl 3,4-dimethoxybenzoate
- Veratryl alcohol
- 3',4'-Dimethoxyacetophenone
- 3,4-Dimethoxy-γ-nitrobenzenebutanenitrile
- Silane, [(3,4-dimethoxyphenyl)methoxy]trimethyl-
- Veratraldehyde
- 3,4-Dimethoxytoluene
- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- 1,2-Ethanediol, 1-(3,4-dimethoxyphenyl)-
Veratric acid Preparation Products
Veratric acid Suppliers
Veratric acid Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Veratric acid
Veratric acid (CAS No. 93-07-2): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Findings
Veratric acid, with the chemical formula C9H10O4, is a naturally occurring lignan derivative that has garnered significant attention in the field of pharmaceuticals and natural products chemistry. Its CAS number, CAS No. 93-07-2, uniquely identifies it in scientific literature and databases, facilitating its study and application across various domains. This compound, primarily found in plants of the Aristolochia genus, has been the subject of extensive research due to its diverse biological activities and potential therapeutic benefits.
The chemical structure of veratric acid features a biphenolic framework with a phenolic hydroxyl group and a methoxyl group on one of the aromatic rings. This unique structural motif contributes to its remarkable reactivity and interaction with biological targets. The compound's solubility in organic solvents and water makes it versatile for formulation in various research and industrial applications.
In recent years, veratric acid has been studied for its potential pharmacological properties. Preliminary research suggests that it exhibits antioxidant, anti-inflammatory, and antimicrobial activities. These properties have prompted investigations into its role in combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases. The antioxidant mechanism is attributed to the phenolic hydroxyl groups, which can scavenge free radicals and reduce oxidative damage.
The anti-inflammatory effects of veratric acid have also been explored, particularly in the context of modulating inflammatory pathways. Studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by interacting with nuclear factor kappa B (NF-κB) signaling pathways. This interaction suggests that veratric acid could be a valuable component in developing treatments for chronic inflammatory conditions.
In addition to its biological activities, veratric acid has shown promise in antimicrobial applications. Research has demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for developing novel antimicrobial agents. The compound's ability to disrupt microbial cell membranes and inhibit key metabolic pathways contributes to its antimicrobial properties.
The synthesis and isolation of veratric acid have been optimized through various chemical methodologies. One common approach involves the oxidation of veratrol, a precursor molecule found in several plant species. Advances in synthetic chemistry have enabled the production of high-purity veratric acid, facilitating its use in research and industrial settings.
The pharmacokinetic profile of veratric acid is another area of active investigation. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties to understand how it interacts with the human body. These studies are crucial for determining optimal dosages and delivery methods for therapeutic applications.
The potential therapeutic applications of veratric acid extend beyond its known biological activities. Emerging research suggests that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with neural receptors has generated interest in its neuropharmacological potential.
The role of veratric acid in cancer research is also gaining traction. Preclinical studies have indicated that it may induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in tumor growth. These findings have opened new avenues for developing chemotherapeutic agents that leverage the natural compounds found in plants.
The environmental impact of synthesizing and utilizing veratric acid is another consideration that researchers are addressing. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce environmental footprint. Additionally, exploring biotechnological methods for producing veratric acid, such as through microbial fermentation, is an area of growing interest.
The commercial availability of
In conclusion,
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